![molecular formula C16H19ClN4O2S B2627251 4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide CAS No. 444151-80-8](/img/structure/B2627251.png)
4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide, commonly referred to as 4-chloro-N-6-MPBS, is a synthetic compound that has been used in scientific research for its various applications. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. 4-chloro-N-6-MPBS has been studied for its potential as a drug, its effects on biochemical and physiological processes, and its use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Anticancer and Anti-HIV Activity
A notable area of research for compounds structurally related to 4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide is their potential in treating HIV and cancer. Studies have synthesized and evaluated derivatives for their activity against HIV and various cancer cell lines. For instance, certain derivatives exhibited moderate to high anti-HIV activity and moderate anticancer activity, highlighting the therapeutic potential of these compounds in treating both conditions (Brzozowski, 1998).
Carbonic Anhydrase Inhibition
Research has also explored the role of chlorinated benzenesulfonamide derivatives as inhibitors of human carbonic anhydrases, enzymes involved in various physiological processes, including respiration and the regulation of pH. Novel pyrrolidinone-based chlorinated derivatives showed low nanomolar affinity against cancer-related carbonic anhydrase isoforms, suggesting a potential for developing selective inhibitors for therapeutic applications (Balandis et al., 2020).
Antioxidant Activity
The antioxidant properties of compounds with a benzenesulfonamide structure have been investigated, revealing that certain derivatives possess significant antioxidant activity. This activity is vital for preventing oxidative stress, which can lead to chronic diseases. Organoruthenium complexes containing benzenesulfonamide exhibited improved antioxidant activity, suggesting their use in developing antioxidant therapies (Gecibesler et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory activity of benzenesulfonamide derivatives has been a focus of research due to its potential therapeutic implications. For example, novel Schiff bases of benzenesulfonamide have shown significant enzyme inhibition against enzymes like AChE and BChE, which are targets in treating conditions like Alzheimer's disease. Such studies provide a foundation for developing novel inhibitors with therapeutic applications in neurodegenerative diseases (Kausar et al., 2019).
Anti-Malarial Activity
Compounds derived from benzenesulfonamide have also been evaluated for their anti-malarial activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. Derivatives have shown promising activity, with some exhibiting IC50 values in the low micromolar range, indicating their potential as antimalarial drug candidates (Silva et al., 2016).
Propiedades
IUPAC Name |
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-20-8-10-21(11-9-20)16-7-4-14(12-18-16)19-24(22,23)15-5-2-13(17)3-6-15/h2-7,12,19H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQURKLZMVQEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)
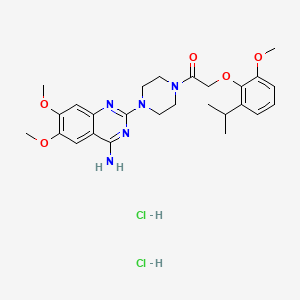
![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2627171.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2627175.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)
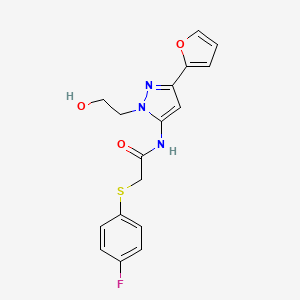
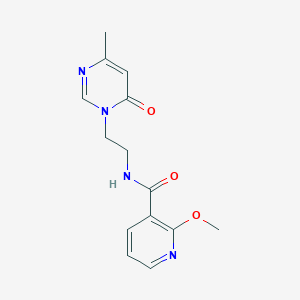
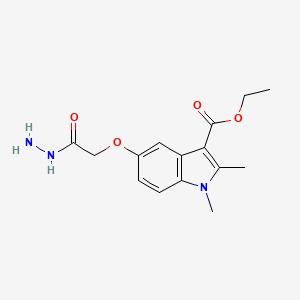
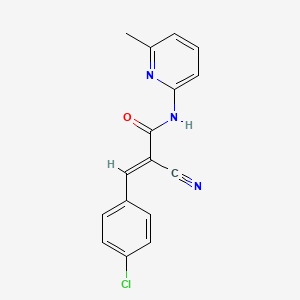
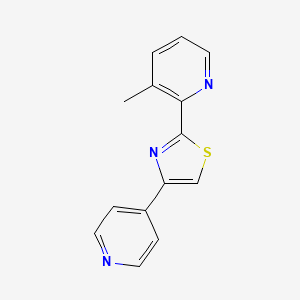
![3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid](/img/structure/B2627188.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)